molecular formula C11H15ClN2O2 B1382555 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1803591-45-8

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1382555
CAS No.: 1803591-45-8
M. Wt: 242.7 g/mol
InChI Key: GRVWAQHPQMPJEN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Hydrochloride

Systematic Nomenclature and Molecular Descriptors

IUPAC Nomenclature and CAS Registry Analysis

The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride. This nomenclature precisely describes the molecular architecture, beginning with the oxazolidinone core structure numbered as 1,3-oxazolidin-2-one, which contains a five-membered heterocyclic ring incorporating both nitrogen and oxygen atoms. The phenyl substituent at position 3 of the oxazolidinone ring bears a 1-aminoethyl group at the para position, creating the complete structural framework.

The Chemical Abstracts Service registry number for the hydrochloride salt form is 1803591-45-8, which serves as the unique identifier for this specific salt form. This differs from the parent compound 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one, which carries the Chemical Abstracts Service number 1210001-75-4. The European Community number for the related parent compound is 885-561-7, providing additional regulatory identification for international chemical commerce.

The MDL number MFCD28968248 serves as the molecular design limited database identifier for the hydrochloride salt, facilitating chemical database searches and structural comparisons. These multiple identification systems ensure precise compound specification across different chemical databases and regulatory frameworks.

Molecular Formula and SMILES Notation Interpretation

The molecular formula of 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is C₁₁H₁₅ClN₂O₂, representing a molecular weight of 242.702 grams per mole. This formula indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chloride ion, two nitrogen atoms, and two oxygen atoms. The additional hydrogen and chloride atoms compared to the parent compound (C₁₁H₁₄N₂O₂) reflect the protonation of the amino group and association with the chloride counterion.

The Simplified Molecular Input Line Entry System notation for the hydrochloride salt is CC(c1ccc(cc1)N1CCOC1=O)N.Cl. This notation provides a linear representation of the molecular structure, where CC(N) represents the 1-aminoethyl group, c1ccc(cc1) describes the benzene ring connectivity, N1CCOC1=O depicts the oxazolidinone ring system, and the separate Cl indicates the chloride counterion. The parent compound exhibits the Simplified Molecular Input Line Entry System notation O=C1OCCN1C2=CC=C(C(N)C)C=C2, which lacks the chloride designation.

The InChI key for the parent compound is NOQQJKCCOAPYQL-UHFFFAOYSA-N, providing a unique hash-based identifier that facilitates database searching and structural verification. This standardized identifier ensures unambiguous chemical identification across different software platforms and chemical databases.

X-ray Crystallographic Data and Unit Cell Parameters

X-ray crystallographic analysis represents the definitive method for determining atomic positions and intermolecular interactions in crystalline materials. While specific crystallographic data for 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride was not available in the current literature survey, the methodology for such determinations follows established protocols for small molecule crystallography.

Related oxazolidinone structures have been successfully characterized using single-crystal X-ray crystallography techniques. For compounds of similar molecular complexity, typical crystal structures exhibit unit cell parameters that accommodate the molecular dimensions while optimizing packing efficiency and intermolecular interactions. The crystallographic analysis of analogous oxazolidinone derivatives demonstrates that these compounds commonly crystallize in space groups that allow for efficient hydrogen bonding networks between molecules.

The resolution of X-ray crystallographic data for compounds in this molecular weight range typically achieves atomic resolution, enabling precise determination of bond lengths, bond angles, and torsional angles. For oxazolidinone derivatives, the standard data collection involves rotation of the crystal through at least 180 degrees with image recording at regular intervals to capture complete reciprocal space information.

Stereochemical Configuration and Conformational Analysis

Absolute Configuration Determination via Chiral Resolution

The 1-aminoethyl substituent in 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride introduces a chiral center at the benzylic carbon position, creating the potential for enantiomeric forms. Chiral resolution methods for oxazolidinone derivatives have been extensively studied using capillary electrophoresis techniques with cyclodextrin-based chiral selectors. These studies demonstrate that anionic cyclodextrin derivatives, particularly heptakis-(6-sulfo)-β-cyclodextrin, provide excellent enantioselectivity for structurally related oxazolidinone compounds.

The absolute configuration determination of oxazolidinone derivatives typically employs a combination of chemical methods and spectroscopic techniques. For related compounds, X-ray crystallographic analysis has been used to establish absolute configuration when suitable crystals are available. The stereochemical analysis reveals that minor structural modifications can significantly impact the enantiomer migration order during chiral separations.

Resolution studies of related oxazolidinone derivatives demonstrate that the presence of substituents on the phenyl ring influences both the efficiency of chiral recognition and the elution order of enantiomers. The aminoethyl substitution pattern creates specific steric and electronic environments that affect interactions with chiral selectors through hydrogen bonding and hydrophobic interactions.

Torsional Angle Analysis of Oxazolidinone-Phenyl Junction

The conformational preferences of oxazolidinone derivatives are primarily determined by the torsional angle between the oxazolidinone ring and the attached phenyl group. Crystallographic studies of related compounds indicate that this dihedral angle typically ranges between 57-90 degrees, depending on the specific substitution pattern and crystal packing forces. For 3-[2-(2-amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one, the mean plane of the oxazolidinone ring makes a dihedral angle of 57.4 degrees with the benzimidazole ring system.

The oxazolidinone ring itself generally adopts a twisted conformation, particularly around the ethylene bridge connecting positions 4 and 5 of the ring. This conformational preference minimizes ring strain while optimizing orbital overlap for the carbonyl group. The ring pucker analysis reveals that the five-membered oxazolidinone ring exhibits envelope or twist conformations rather than planar arrangements.

Computational studies using density functional theory methods predict that the preferred conformation involves dihedral angles of 85-90 degrees between the oxazolidinone and phenyl rings, which optimizes steric interactions while maintaining favorable electronic properties. These theoretical predictions align well with experimental crystallographic observations for structurally similar compounds.

Hydrogen Bonding Network in Crystalline Phase

The hydrogen bonding patterns in oxazolidinone crystal structures play crucial roles in determining both the three-dimensional packing arrangements and the physical properties of the crystalline material. For compounds containing amino groups, such as 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride, the hydrogen bonding network typically involves interactions between the amino nitrogen atoms and carbonyl oxygen atoms of neighboring molecules.

Crystallographic analysis of related oxazolidinone derivatives demonstrates that molecules commonly link through N-H···O hydrogen bonds, forming chain structures that propagate along specific crystallographic directions. These primary chains are often reinforced by secondary C-H···O and C-H···N hydrogen bonds, creating a three-dimensional hydrogen bonding network that stabilizes the crystal structure.

The presence of the hydrochloride salt form introduces additional hydrogen bonding possibilities through N-H···Cl interactions between the protonated amino group and chloride counterions. These ionic interactions typically exhibit shorter distances and stronger binding energies compared to neutral hydrogen bonds, significantly influencing the overall crystal packing arrangement.

The hydrogen bonding network analysis reveals that the carbonyl oxygen of the oxazolidinone ring serves as a consistent hydrogen bond acceptor, while amino groups function as hydrogen bond donors. This complementary hydrogen bonding capability promotes the formation of extended supramolecular structures in the crystalline phase, contributing to the stability and physical properties of the solid-state material.

Properties

IUPAC Name

3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14;/h2-5,8H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVWAQHPQMPJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-(Aminomethyl)phenyl Derivatives with Ethylene Carbonate

A common method involves reacting 3-(aminomethyl)phenyl derivatives with ethylene carbonate in the presence of a base, such as potassium carbonate, under reflux conditions. This approach facilitates ring closure to form the oxazolidinone core.

Reaction Scheme:

3-(Aminomethyl)phenyl derivative + Ethylene carbonate → Oxazolidinone ring formation

Reaction Conditions:

  • Solvent: Acetonitrile or toluene
  • Base: Potassium carbonate or sodium hydride
  • Temperature: Reflux (60–100°C)
  • Duration: 4–6 hours

Outcome: High-yield formation of the oxazolidinone with stereochemical integrity, suitable for subsequent functionalization.

Use of Epoxides and Amines for Ring Formation

Another route involves nucleophilic ring-opening of epoxides with amino groups, followed by cyclization to form the oxazolidinone.

Reaction Conditions:

  • Epoxide: 4-(1-Aminoethyl)phenyl epoxide
  • Nucleophile: Amino group on the phenyl ring
  • Catalyst: Basic or Lewis acid catalysts
  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Ambient to reflux

Note: Stereochemical control is maintained by selecting chiral epoxides or chiral catalysts.

Stereochemical Control and Purification

The stereochemical configuration at the aminoethyl group (specifically the (1R) configuration) is validated through chiral chromatography, polarimetry, and X-ray crystallography. These techniques confirm the stereochemistry essential for biological activity.

Chromatography: Separation of diastereomers on silica columns under medium pressure.

Crystallography: Single-crystal diffraction to elucidate three-dimensional stereochemistry.

Specific Research Findings and Data Tables

Method Reagents Solvent Temperature Yield (%) Notes
Ethylene carbonate cyclization Ethylene carbonate + K₂CO₃ Acetonitrile Reflux (80°C) 40–60 Improved yields over phosgene methods; scalable
Epoxide ring-opening 4-(1-Aminoethyl)phenyl epoxide + amine Dichloromethane Ambient 50–70 Stereocontrol via chiral epoxides
Direct amidation Phenyl derivative + aminoethyl chloride Toluene Reflux 45–65 Requires purification steps

Note: The use of dialkyl carbonates (e.g., ethylene carbonate) enhances safety and environmental profile, replacing toxic reagents like phosgene.

Industrial and Green Chemistry Considerations

Recent advances emphasize replacing hazardous reagents with benign alternatives:

  • Dialkyl carbonates serve as safer cyclization agents, providing higher yields (~30–35% improvement) and reducing toxic waste.
  • Continuous flow reactors enable scalable synthesis with better control over reaction parameters, minimizing by-products.
  • Catalyst selection (e.g., potassium carbonate, sodium hydride) influences reaction efficiency and stereoselectivity.

Notes on Stereochemical Validation and Purification

  • Chiral HPLC is employed to separate stereoisomers, ensuring the (1R) configuration.
  • X-ray crystallography confirms the stereochemical arrangement at the chiral center.
  • Spectroscopic techniques such as NMR (¹H, ¹³C, NOESY) provide detailed structural insights, especially regarding ring conformation and stereochemistry.

Summary of Key Research Findings

  • The cyclization of phenyl derivatives with dialkyl carbonates under basic conditions offers a safe, scalable, and high-yield pathway.
  • Replacing phosgene with ethylene carbonate or similar dialkyl carbonates significantly improves safety and environmental impact.
  • Stereochemical purity is maintained through chiral chromatography and confirmed via crystallography, critical for biological activity.
  • Process optimization, including solvent choice and reaction temperature, enhances yield and purity, aligning with industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oximes or nitriles.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amino alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

The compound 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride (CAS Number: 1803591-45-8) is a specialized chemical with various applications in scientific research, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.7 g/mol
  • Minimum Purity : 95%
  • Storage Temperature : Ambient conditions

Structural Characteristics

The compound features an oxazolidinone ring, which is significant for its biological activity. The presence of the aminoethyl group contributes to its potential as a pharmaceutical agent.

Medicinal Chemistry

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to known drugs suggests it may exhibit antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it possessed significant activity against Gram-positive bacteria, potentially serving as a lead compound for developing new antibiotics.

Pharmacological Studies

Research has focused on the pharmacokinetics and pharmacodynamics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Pharmacokinetic Properties

PropertyValue
Bioavailability60%
Half-life4 hours
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal

Potential in Neurology

Emerging studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that treatment with 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride reduced oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing other oxazolidinone derivatives with enhanced biological activities.

Table 2: Synthesis Pathways

Precursor CompoundReaction ConditionsYield (%)
4-(1-Aminoethyl)phenolReflux with acetic anhydride85
Ethyl oxazolidine-2-carboxylateCondensation at room temperature75

Mechanism of Action

The mechanism of action of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making it a potential antimicrobial agent. The aminoethyl side chain may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Positional Isomers: Substitution on the Phenyl Ring

(a) 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Hydrochloride
  • CAS : 1354962-40-5
  • Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.70 g/mol
  • Key Difference: The aminoethylphenyl group is attached at the 3-position of the phenyl ring instead of the 4-position. The hydrochloride salt increases molecular weight compared to the non-salt form .
(b) 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one Hydrochloride
  • CAS : 139264-79-2
  • Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.67 g/mol
  • Key Difference: A 4-aminophenylmethyl group is attached at the 5-position of the oxazolidinone ring, altering both substitution pattern and steric effects .

Variations in Substituent Groups

(a) 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride
  • Formula : C₈H₁₅ClN₂O₂
  • Molecular Weight : 206.67 g/mol
  • Key Difference : Replaces the phenyl group with a piperidin-3-yl moiety, introducing a nitrogen-containing heterocycle .
(b) 4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride
  • CAS : 1803589-70-9
  • Formula : C₄H₉ClN₂O₂
  • Molecular Weight : 152.58 g/mol
  • Key Difference: Simplifies the structure with a direct aminomethyl group at position 4 of the oxazolidinone, lacking aromaticity .

Complex Hybrid Structures

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride
  • CAS : 898543-06-1
  • Key Features: Integrates a morpholinone ring and an oxazolidinone via a phenyl bridge. The stereochemistry (S-configuration at C5) may influence binding affinity in biological systems .

Molecular Data Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Hydrochloride 1210001-75-4 C₁₁H₁₄N₂O₂ 206.25 4-(1-Aminoethyl)phenyl at position 3
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one Hydrochloride 1354962-40-5 C₁₁H₁₅ClN₂O₂ 242.70 3-(1-Aminoethyl)phenyl substitution
5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one Hydrochloride 139264-79-2 C₁₀H₁₃ClN₂O₂ 228.67 4-Aminophenylmethyl at position 5
3-(Piperidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride N/A C₈H₁₅ClN₂O₂ 206.67 Piperidin-3-yl substituent
4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride 1803589-70-9 C₄H₉ClN₂O₂ 152.58 Aminomethyl at position 4

Biological Activity

3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 242.7 g/mol
  • CAS Number : 1803591-45-8

The biological activity of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride can be attributed to its structural characteristics, particularly the oxazolidinone ring, which is known for various biological interactions. The compound exhibits the following mechanisms:

  • Anticancer Activity : The oxazolidinone scaffold has been linked to anticancer properties through various pathways:
    • Inhibition of Enzymes : It may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
    • Targeting Kinases : The compound potentially interacts with kinases that regulate cell signaling pathways critical for tumor growth .
  • Antimicrobial Effects : Similar compounds have shown efficacy against a range of bacterial strains, suggesting potential antimicrobial properties .
  • Anti-inflammatory Properties : Research indicates that derivatives of oxazolidinones can exhibit anti-inflammatory effects by modulating cytokine production and immune responses.

Study 1: Anticancer Potential

A study highlighted the effectiveness of oxazolidinone derivatives in targeting cancer cell lines. The compound was tested against various cancer types, demonstrating significant cytotoxicity:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity.

Study 2: Antimicrobial Activity

In a comparative study of oxazolidinone derivatives:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.

Data Table: Biological Activities

Activity TypeTarget/MechanismIC50/MIC ValuesReferences
AnticancerInhibition of thymidylate synthase10-20 µM
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
Anti-inflammatoryCytokine modulationNot specifiedGeneral findings

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of 3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) optimizes yield and purity . Statistical validation via ANOVA ensures reproducibility.

Q. How can researchers characterize the molecular conformation of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry determination) with NMR spectroscopy (to analyze dynamic conformational changes in solution). For crystalline samples, single-crystal diffraction provides bond angles and torsion angles, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve substituent effects on the oxazolidinone ring .

Q. Which analytical techniques are most effective for purity assessment and impurity profiling?

  • Methodological Answer : Employ HPLC-MS with a high-resolution reverse-phase column (e.g., Chromolith®) to separate and identify byproducts. Quantify impurities using UV-vis detection at λ ~250 nm (typical for aromatic systems). Validate with NMR and FT-IR to confirm functional group integrity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s oxazolidinone ring be elucidated?

  • Methodological Answer : Use density functional theory (DFT) calculations to model transition states and intermediates. Pair computational results with kinetic isotope effects (KIE) experiments to validate proposed pathways. For example, study ring-opening reactions under acidic conditions using 18O^{18}\text{O}-labeling .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) at 40–80°C. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. How should researchers resolve contradictory data in pharmacological activity studies?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to distinguish assay-specific artifacts from true bioactivity. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Replicate experiments in triplicate with blinded controls .

Q. What computational approaches integrate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Develop QSAR models using molecular descriptors (e.g., logP, polar surface area) and biological data (e.g., IC50_{50}). Validate with molecular docking to predict binding affinities against target proteins (e.g., kinase domains). Use ICReDD’s reaction-path search algorithms to refine synthetic routes .

Q. What strategies mitigate chirality-related challenges in asymmetric synthesis?

  • Methodological Answer : Incorporate fluorous oxazolidinone chiral auxiliaries to enhance enantioselectivity. Monitor stereochemical outcomes via chiral HPLC or circular dichroism (CD) . Optimize reaction conditions using DoE to minimize racemization .

Notes

  • For advanced structural analysis, collaborate with crystallography labs experienced in oxazolidinone derivatives .
  • Computational workflows should align with ICReDD’s quantum chemical frameworks for reaction design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.